molecular formula C10H11N3O B584265 (R)-N-Nitroso Anatabine CAS No. 1346617-09-1

(R)-N-Nitroso Anatabine

Cat. No.: B584265
CAS No.: 1346617-09-1
M. Wt: 189.218
InChI Key: ZJOFAFWTOKDIFH-SNVBAGLBSA-N
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Description

®-N-Nitroso Anatabine is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco and eggplant. Anatabine is structurally similar to nicotine and has been studied for its potential therapeutic effects, particularly in reducing inflammation and ameliorating chronic inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Nitroso Anatabine typically involves the nitrosation of anatabine. This process can be achieved by reacting anatabine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.

Industrial Production Methods: Industrial production of ®-N-Nitroso Anatabine would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The process would also include purification steps to isolate the desired product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: ®-N-Nitroso Anatabine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.

Major Products:

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted anatabine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: ®-N-Nitroso Anatabine is unique due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. Its ability to activate the NRF2 pathway and modulate MAPK signaling sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

Properties

CAS No.

1346617-09-1

Molecular Formula

C10H11N3O

Molecular Weight

189.218

IUPAC Name

3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1

InChI Key

ZJOFAFWTOKDIFH-SNVBAGLBSA-N

SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O

Synonyms

(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; 

Origin of Product

United States

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